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Early Cellular Effects of Okadaic Acid: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth exploration of the foundational research into the cellular effects of okadaic acid (OA), a potent and specific inhibitor of serine/threonine protein phosphatases. First isolated from the black sponge Halichondria okadai, OA quickly became an invaluable tool for dissecting cellular processes regulated by protein phosphorylation. This document summarizes the core mechanisms, key cellular consequences, and the experimental frameworks used in these early investigations.

Core Mechanism: Inhibition of Protein Phosphatases

The primary molecular action of okadaic acid is the potent and selective inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial for reversing the action of protein kinases, thereby controlling a vast array of cellular functions. OA's inhibitory activity is significantly more potent towards PP2A than PP1, allowing researchers to dissect the distinct roles of these phosphatases.[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, effectively mimicking a state of excessive kinase activity and triggering widespread downstream effects.[3][4]

Data Presentation: Inhibitory Potency of Okadaic Acid

The following table summarizes the quantitative data on the inhibitory concentrations (IC₅₀) of okadaic acid against key serine/threonine phosphatases as established in early studies.



Target Enzyme	IC50 Value (nM)	Notes
Protein Phosphatase 2A (PP2A)	0.1 - 0.32	High-affinity target; complete inhibition typically at 1-2 nM.[1]
Protein Phosphatase 1 (PP1)	15 - 20	Significantly lower affinity compared to PP2A.[1]
Protein Phosphatase 2B (PP2B)	> 4,000 (approx.)	Inhibited only at much higher concentrations.[1]
Protein Phosphatase 2C (PP2C)	Not effectively inhibited	Demonstrates the specificity of okadaic acid.[1]

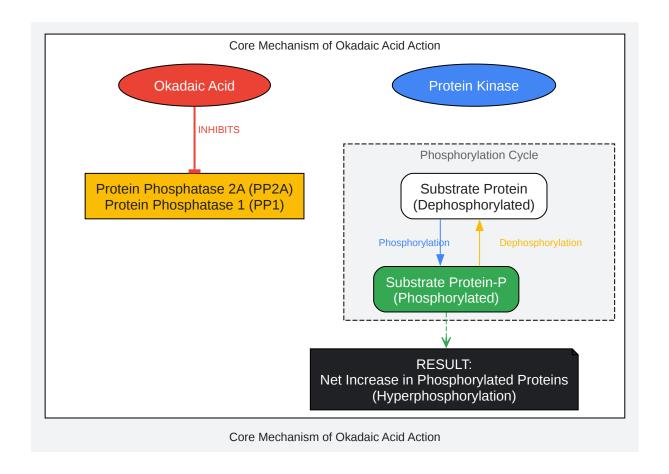
Key Signaling Pathways and Cellular Ramifications

The hyperphosphorylation state induced by okadaic acid activates multiple signaling cascades and results in profound cellular changes, including cytoskeletal disruption, cell cycle arrest, and apoptosis.

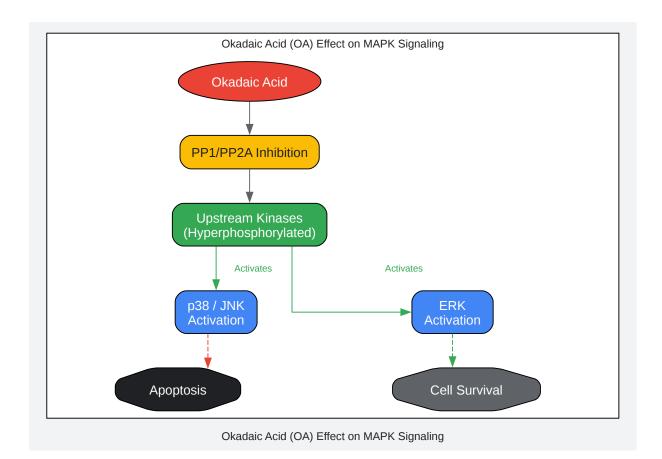
Global Protein Hyperphosphorylation

By preventing dephosphorylation, OA treatment provides a snapshot of the dynamic balance between kinases and phosphatases. This has made it an essential tool for identifying phosphoproteins and the kinases that regulate them.[6] Early studies in various cell lines, including human keratinocytes and fibroblasts, identified the hyperphosphorylation of numerous proteins, such as the 60-kDa proteolytic fragment of nucleolin, following OA treatment.

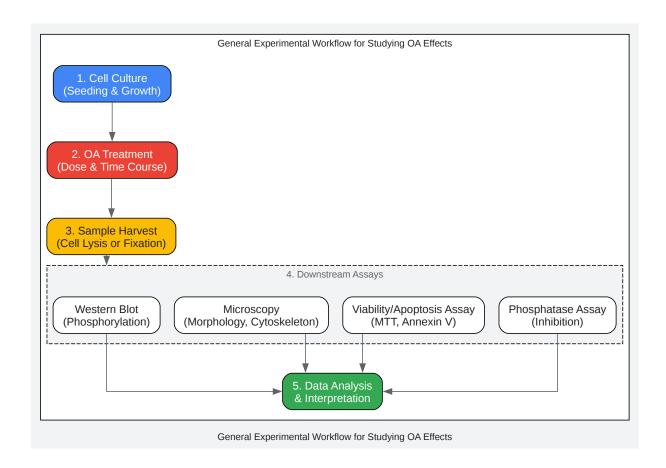












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